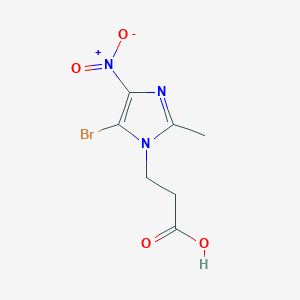

3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

Beschreibung

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a nitroimidazole derivative characterized by a propanoic acid chain linked to a substituted imidazole ring. The imidazole core features bromo (Br), methyl (CH₃), and nitro (NO₂) groups at positions 5, 2, and 4, respectively. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The compound’s molecular formula is C₈H₉BrN₃O₄, with a molecular weight of 299.08 g/mol.

Eigenschaften

IUPAC Name |

3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVNLDPSIVBZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CCC(=O)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Bromination: The bromine atom is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Alkylation: The methyl group is added through alkylation reactions using methyl iodide or methyl bromide.

Carboxylation: The propanoic acid side chain is introduced through carboxylation reactions using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of azido or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the imidazole ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

3-(4-Nitro-1H-imidazol-1-yl)propanoic Acid (CAS 145192-61-6)

- Structure : Lacks bromo and methyl groups; nitro at position 3.

- Molecular Formula : C₆H₇N₃O₄ (MW: 185.14 g/mol).

- Lipophilicity: Lower logP due to fewer hydrophobic substituents. Synthetic Accessibility: Simpler synthesis but reduced bioactivity diversity compared to brominated analogs .

3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic Acid

- Structure: Benzyl (C₆H₅CH₂) at position 1, ethyl (C₂H₅) at 2, thioether linkage to propanoic acid.

- Thioether Linkage: Enhances metabolic stability compared to ether or ester linkages.

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)

- Structure: Benzoimidazole core with nitro (position 7), trifluoromethyl (CF₃, position 5), and propenoic acid chain.

- Key Differences :

- Aromatic System : Extended conjugation from benzoimidazole may enhance UV absorption and fluorescence properties.

- CF₃ Group : Strong electron-withdrawing effect increases acidity (pKa ~2.5) and metabolic resistance.

- Applications : Likely used in imaging or as a protease inhibitor due to rigid structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | pKa (Propanoic Acid) |

|---|---|---|---|

| Target Compound | 299.08 | 1.8 | 3.1 |

| 3-(4-Nitro-1H-imidazol-1-yl)propanoic Acid | 185.14 | 0.2 | 3.4 |

| Compound 14b (Benzoimidazole) | 315.22 | 2.5 | 2.5 |

| 3-(5-Methyl-1H-imidazol-1-yl)propanoic Acid | 154.15 | -0.3 | 4.0 |

Notes:

- Bromo and nitro groups in the target compound lower pKa (increased acidity) compared to non-halogenated analogs.

- Higher logP values correlate with enhanced membrane permeability but may reduce aqueous solubility .

Biologische Aktivität

3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid can be represented as follows:

This compound features a brominated imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives of imidazole have been shown to possess significant activity against various Gram-positive and Gram-negative bacteria. A study highlighted that imidazole derivatives displayed minimum inhibitory concentration (MIC) values ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

In addition to antibacterial properties, compounds in this class have also been reported to exhibit antifungal activity. For example, some derivatives showed effective inhibition against Candida albicans with MIC values ranging from to .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 - 0.039 |

The mechanisms underlying the biological activities of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid are believed to involve:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis : The imidazole ring can intercalate into DNA, inhibiting replication and transcription processes.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways essential for bacterial survival.

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of various imidazole derivatives, including the target compound, against clinically relevant bacterial strains. The study found that the compound exhibited a significant reduction in bacterial growth at concentrations as low as , demonstrating its potential as a therapeutic agent .

Comparative Analysis with Other Antimicrobials

In a comparative study, the antibacterial activity of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid was assessed against standard antibiotics. The results indicated that while traditional antibiotics like penicillin were effective against certain strains, the imidazole derivative showed broader spectrum activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.